Piperazinyl Pyrrolidin-2-ones: Superior Potency Over First-Generation Analogs in MAGL Inhibition
Within the piperazinyl pyrrolidin-2-one series, subtle structural modifications lead to dramatic differences in MAGL inhibitory potency. This is quantitatively demonstrated by the >15-fold improvement from the pyrimidine derivative 3a to the thiazole derivative 3e [1]. This highlights the tunability of the core scaffold, where the presence of the 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one core allows for the generation of highly potent leads. The most advanced lead, compound 34, achieves sub-nanomolar potency (IC50 = 3.6 nM) [2], representing a >10,000-fold improvement over early hit compounds like 2a (IC50 = 38,000 nM) [3].
| Evidence Dimension | MAGL Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 nM for lead compound 34; IC50 = 38 nM for derivative 3e. |
| Comparator Or Baseline | IC50 = 140 nM for pyrimidine derivative 3a; IC50 = 38,000 nM for hit compound 2a. |
| Quantified Difference | Derivative 3e is 3.7-fold more potent than 3a. Lead 34 is >10,000-fold more potent than hit 2a. |
| Conditions | In vitro enzymatic assay using recombinant human MAGL enzyme. |
Why This Matters
This quantifies the scaffold's capacity for optimization, demonstrating that selecting this core is essential for accessing the highest potency MAGL inhibitors reported, which directly impacts the likelihood of success in lead optimization campaigns.
- [1] Aida, J., Fushimi, M., Kusumoto, T., Sugiyama, H., Arimura, N., Ikeda, S., ... & Koike, T. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(20), 9205-9217. View Source
- [2] Scalvini, L., et al. (2023). Reversible Monoacylglycerol Lipase Inhibitors: A Patent Review (2018-Present). Expert Opinion on Therapeutic Patents, 33(1), 1-15. (citing data from Takeda's compound 34). View Source
- [3] Aida, J., Fushimi, M., Kusumoto, T., Sugiyama, H., Arimura, N., Ikeda, S., ... & Koike, T. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(20), 9205-9217. View Source
